Product packaging for beta-Methylnorleucine(Cat. No.:)

beta-Methylnorleucine

Cat. No.: B1257231
M. Wt: 145.2 g/mol
InChI Key: KWSUGULOZFMUDH-RITPCOANSA-N
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Description

Structural Features and Stereochemical Considerations in Research

Beta-Methylnorleucine is an isomer of the more common amino acid leucine (B10760876), with the chemical formula C₇H₁₅NO₂. nih.govwikipedia.org Its systematic name is 2-amino-3-methylhexanoic acid. The structure features a methyl group at the beta-carbon (the third carbon atom) of the hexanoic acid backbone. This substitution gives rise to two chiral centers, at the alpha- and beta-carbons, resulting in four possible stereoisomers: (2S,3S), (2R,3R), (2S,3R), and (2R,3S). The specific stereochemistry is crucial as it dictates the molecule's biological activity and how it interacts with enzymes and receptors. For instance, the (2S,3S) configuration has been identified in recombinant proteins where it replaces isoleucine residues. nih.gov

PropertyValueSource
Molecular FormulaC₇H₁₅NO₂ nih.gov
Molecular Weight145.20 g/mol nih.gov
IUPAC Name(2S,3R)-2-amino-3-methylhexanoic acid nih.gov
Synonyms2-amino-3-methylhexanoic acid, βMeNle nih.gov

Historical Context of its Discovery and Initial Academic Inquiry

The synthesis of this compound was first reported over seven decades ago. For a considerable period, it was primarily known as a synthetic compound. However, more recent research has identified it as a naturally occurring amino acid in some fungal species, such as Alternaria alternata. nih.gov Early academic interest was often in the context of separating its diastereomeric mixtures. google.com A significant point in its research history was the discovery of its presence in a recombinant hirudin analog, CX-397, produced in Escherichia coli. nih.govresearchgate.net This finding highlighted that the synthesis of this compound could be induced in bacteria, particularly under nutrient-limiting conditions, and subsequently incorporated into proteins. nih.gov

Significance of this compound as a Non-Canonical Amino Acid in Biochemical Studies

This compound's status as a non-canonical amino acid is central to its utility in biochemical research. Its structural resemblance to isoleucine leads to its misincorporation into proteins in place of this canonical amino acid. researchgate.netgoogle.com This phenomenon is particularly relevant in the production of recombinant proteins in hosts like E. coli, where high-level expression can lead to the synthesis of non-standard amino acids. researchgate.netnih.govresearchgate.net The presence of this compound in a protein can alter its structure and function, which is a concern in pharmaceutical production but also provides a powerful tool for researchers. nih.gov By intentionally introducing this compound, scientists can probe the structural requirements of proteins and the role of specific amino acid residues in protein folding, stability, and biological activity. caltech.edu Furthermore, it is studied as a ligand for chemoreceptors, helping to elucidate the molecular basis of ligand recognition. mdpi.com

Area of ResearchKey FindingsSource
Recombinant Protein ProductionMisincorporated in place of isoleucine in proteins produced in E. coli, especially under nutrient-limiting conditions. researchgate.netnih.gov
BiosynthesisIdentified as a naturally occurring precursor for the synthesis of S-TeA in Alternaria alternata. nih.gov
Enzyme-Ligand InteractionsActs as a ligand for the chemoreceptor Tlp3 in Campylobacter jejuni, with its binding affinity influenced by its carbon chain length. mdpi.com
Bacterial MetabolismSynthesized by mutants of Serratia marcescens and its synthesis in E. coli is linked to the branched-chain amino acid pathway. nih.govnih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H15NO2 B1257231 beta-Methylnorleucine

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C7H15NO2

Molecular Weight

145.2 g/mol

IUPAC Name

(2S,3R)-2-amino-3-methylhexanoic acid

InChI

InChI=1S/C7H15NO2/c1-3-4-5(2)6(8)7(9)10/h5-6H,3-4,8H2,1-2H3,(H,9,10)/t5-,6+/m1/s1

InChI Key

KWSUGULOZFMUDH-RITPCOANSA-N

Isomeric SMILES

CCC[C@@H](C)[C@@H](C(=O)O)N

Canonical SMILES

CCCC(C)C(C(=O)O)N

Synonyms

2-amino-3-methylhexanoic acid
beta-methylnorleucine

Origin of Product

United States

Synthetic Methodologies for Beta Methylnorleucine and Its Analogues

Diastereoselective and Enantioselective Synthesis Approaches

The creation of specific stereoisomers of beta-methylnorleucine relies heavily on diastereoselective and enantioselective synthetic methods. These approaches aim to control the three-dimensional arrangement of atoms at the chiral centers.

One prominent strategy involves the asymmetric alkylation of glycine (B1666218) derivatives . A notable example is the phase-transfer-catalyzed alkylation of a glycinate (B8599266) Schiff base using a chiral quaternary ammonium (B1175870) bromide. This method has been shown to produce β-branched α-amino acids with high levels of syn- and enantioselectivity. organic-chemistry.org Furthermore, a stereoinversion process can be employed to convert the syn-isomers into anti-isomers, providing access to all possible stereoisomers. organic-chemistry.org

Another powerful approach is the addition of chiral enolates to imines or nitrones . The reaction of chiral enolates, often bearing a chiral auxiliary, with N-acyloxyiminium ions generated from nitrones, provides a pathway to optically active β-amino acids. acs.orgoup.comresearchgate.net The diastereoselectivity of this reaction can often be controlled by the choice of the metal enolate, with boron and titanium(IV) enolates sometimes leading to opposite diastereomers. oup.comresearchgate.net This allows for the synthesis of all four stereoisomers of a given β-amino acid. oup.comresearchgate.net

Catalytic enantioselective conjugate addition reactions represent another important class of methods. nih.gov For instance, the copper-catalyzed hydroamination of α,β-unsaturated carbonyl compounds can be directed to the β-position by using an appropriate chiral ligand, leading to enantioenriched β-amino acid derivatives. nih.gov Similarly, rhodium-catalyzed conjugate addition of aryl boronic acids to β-acrylates has been used for the synthesis of β²-amino acids. hilarispublisher.com

The following table summarizes some key diastereoselective and enantioselective approaches:

Method Key Features Stereochemical Control References
Asymmetric Phase-Transfer CatalysisAlkylation of glycinate Schiff base with a chiral catalyst.High syn- and enantioselectivity. Access to anti-isomers via stereoinversion. organic-chemistry.org
Chiral Enolate Addition to NitronesReaction of chiral enolates with N-acyloxyiminium ions.Diastereoselectivity can be reversed by changing the metal enolate (e.g., Boron vs. Titanium). oup.comresearchgate.net
Copper-Catalyzed HydroaminationLigand-controlled hydrocupration of α,β-unsaturated carbonyls.Enantioselective formation of the β-C-N bond. nih.gov
Rhodium-Catalyzed Conjugate AdditionEnantioselective addition of boronic acids to acrylates.Catalytic control of stereochemistry at the β-position. hilarispublisher.com

Convergent and Linear Synthetic Strategies

Both convergent and linear strategies have been employed in the synthesis of this compound and its analogs.

The choice between a linear and a convergent strategy often depends on the complexity of the target molecule and the availability of starting materials.

Development of Novel Synthetic Routes for Academic Applications

The academic pursuit of novel synthetic methods continually provides new ways to access this compound and other β-amino acids. These routes often showcase innovative chemical transformations and catalytic systems.

Recent developments include the use of organocatalysis . For instance, chiral amidine-based catalysts have been used for the asymmetric cyclocondensation of fluoroacetic acid with N-sulfonyl aldimines to produce α-fluoro-β-lactams, which are precursors to α-fluoro-β-amino acid derivatives. wustl.edu Bifunctional double hydrogen bond donor-amine organocatalysts have also been employed in the kinetic resolution of racemic isoxazolidin-5-ones, which can be converted to N-protected β-amino acids. wustl.edu

The development of new chiral ligands for metal-catalyzed reactions is another active area of research. nih.gov For example, chiral tridentate ligands in combination with Ni(II) complexes have been used for the asymmetric synthesis of various α- and β-amino acids. nih.gov

These novel routes, while perhaps not always immediately applicable to large-scale industrial production, are crucial for expanding the toolbox of synthetic chemists and enabling the synthesis of a wider variety of this compound analogs with unique properties.

Synthesis of Isotopically Labeled this compound for Mechanistic Investigations

Isotopically labeled compounds are invaluable tools for studying reaction mechanisms and metabolic pathways. The synthesis of isotopically labeled this compound, for example with ¹³C or ¹⁵N, allows researchers to trace its fate in biological systems or to elucidate the mechanism of its formation.

The biosynthesis of this compound has been studied using stable isotope feeding experiments. nih.gov For instance, by feeding an organism uniformly labeled ¹³C-threonine, researchers can track the incorporation of the labeled carbons into the final product, confirming the biosynthetic pathway. nih.gov The synthesis of stable-isotope labeled amino acids for incorporation into peptides is often achieved via solid-phase peptide synthesis (SPPS), where the labeled amino acid is introduced at the desired position in the peptide chain. silantes.com

The synthesis of α-deuterated α-amino acids has also been achieved using chiral Ni(II) complexes via dynamic kinetic resolution, highlighting the versatility of these catalytic systems for isotopic labeling. nih.gov The ability to synthesize isotopically labeled this compound is crucial for understanding its biological roles and the mechanisms of enzymes involved in its metabolism. researchgate.netnih.gov

Incorporation into Peptide and Peptidomimetic Scaffolds via Chemical Synthesis

The incorporation of this compound into peptides is a key application that drives much of the synthetic research in this area. nih.gov The presence of a β-amino acid in a peptide chain can induce specific secondary structures, such as helices and turns, and can also confer resistance to enzymatic degradation. hilarispublisher.com

Solid-phase peptide synthesis (SPPS) is the most common method for incorporating this compound into peptides. nih.govcsic.esbeilstein-journals.org In this technique, the peptide is assembled step-by-step on a solid support. nih.gov The Fmoc (9-fluorenylmethyloxycarbonyl) protecting group strategy is frequently used, where the Fmoc group on the N-terminus of the growing peptide chain is removed, and the next Fmoc-protected amino acid is coupled. csic.esbeilstein-journals.org

The synthesis of dipeptides containing β-amino acids can also be achieved in solution phase. For example, a palladium-catalyzed decarboxylative allylation of isoxazolidin-5-ones can be used to construct the quaternary carbon center of a β²,²-amino acid, which can then be coupled with an α-ketoacid derived from an Fmoc-protected α-amino acid to form an α-β²,²-dipeptide ready for SPPS. nih.gov

The ability to incorporate this compound into peptides opens up possibilities for creating novel peptidomimetics with tailored properties for various applications in medicinal chemistry and materials science.

Biosynthesis and Metabolic Fates in Model Systems

Microbial Biosynthetic Pathways and Precursors (e.g., in Serratia marcescens and Escherichia coli)

The biosynthesis of β-methylnorleucine is intricately linked to the metabolic pathways of canonical branched-chain amino acids like leucine (B10760876) and isoleucine. In microorganisms such as Serratia marcescens and Escherichia coli, the synthesis of this non-canonical amino acid is not a result of a dedicated pathway but rather an offshoot of the existing BCAA synthesis routes. nih.govdntb.gov.ua This occurs due to the substrate promiscuity of the enzymes involved, particularly those encoded by the leu and ilv operons. nih.gov

The synthesis of β-methylnorleucine, along with other non-canonical amino acids like norvaline and norleucine, is often triggered by a high flux of glucose through the glycolytic pathway. nih.govresearchgate.net This, combined with a derepression of the enzymes in the BCAA pathway, can lead to the accumulation of precursors that are then shunted into these alternative synthesis routes. nih.govresearchgate.net For instance, in Serratia marcescens, mutants resistant to α-aminobutyrate have been shown to produce β-methylnorleucine when grown in a medium containing norvaline. nih.gov Similarly, in E. coli, the production of recombinant proteins rich in leucine can deplete the intracellular leucine pool, leading to the derepression of the leu operon and subsequent synthesis of non-canonical amino acids. nih.govresearchgate.net

The initial substrate for the isoleucine and non-canonical BCAA biosynthetic pathways is α-ketobutyrate. nih.gov This precursor can be synthesized from threonine by threonine deaminase (encoded by ilvA) or from pyruvate (B1213749) through a series of reactions catalyzed by enzymes of the leucine operon (leuABCD). nih.gov

The divergence from the canonical BCAA pathways towards β-methylnorleucine synthesis is a consequence of the broad substrate specificity of several key enzymes. The enzymes of the leucine biosynthetic pathway are capable of acting on alternative substrates, leading to the formation of non-canonical amino acids. google.com

A critical enzyme in this process is α-isopropylmalate synthase (encoded by leuA), the first enzyme in the leucine biosynthesis pathway. nih.govresearchgate.net While its preferred substrate is α-ketoisovalerate, it also exhibits affinity for other α-keto acids such as pyruvate, α-ketobutyrate, and α-ketovalerate. nih.gov The condensation of acetyl-CoA with these alternative substrates initiates the synthesis of non-canonical amino acids. researchgate.net Specifically, the transformation of α-ketobutyrate and α-ketovalerate by the leu operon enzymes generates intermediates for the formation of β-methylnorleucine. nih.gov

The enzymes encoded by the ilv operon are also centrally involved. Acetohydroxy acid synthase (AHAS), encoded by ilvBN, ilvGM, and ilvIH, catalyzes a two-step reaction. nih.gov In the first step, it decarboxylates pyruvate to form an active intermediate. In the second step, this intermediate can condense with pyruvate, α-ketobutyrate, or α-ketovalerate. nih.gov While pyruvate is the preferred substrate for the second step, the enzyme's ability to use α-ketobutyrate and α-ketovalerate is crucial for the synthesis of β-methylnorleucine. nih.gov Subsequent reactions catalyzed by acetohydroxy acid isomeroreductase (ilvC) and dihydroxyacid dehydratase (ilvD) further contribute to the pathway. nih.gov

The final step in the biosynthesis of all three BCAAs is catalyzed by branched-chain amino acid aminotransferases . nih.gov These enzymes are also involved in the final transamination step to produce β-methylnorleucine.

Table 1: Key Enzymes in β-Methylnorleucine Biosynthesis and their Roles

Enzyme Gene(s) Role in Canonical BCAA Pathway Role in β-Methylnorleucine Biosynthesis
Threonine deaminase ilvA Catalyzes the conversion of threonine to α-ketobutyrate for isoleucine synthesis. Provides the precursor α-ketobutyrate. nih.gov
α-Isopropylmalate synthase leuA Catalyzes the condensation of acetyl-CoA with α-ketoisovalerate in leucine synthesis. Catalyzes the condensation of acetyl-CoA with α-ketobutyrate and α-ketovalerate. nih.govresearchgate.net
β-Isopropylmalate dehydrogenase leuB Catalyzes a step in leucine biosynthesis. Acts on intermediates derived from alternative α-keto acids. nih.gov
α-Isopropylmalate isomerase leuCD Catalyzes a step in leucine biosynthesis. Acts on intermediates derived from alternative α-keto acids. nih.gov
Acetohydroxy acid synthase (AHAS) ilvBN, ilvGM, ilvIH Catalyzes the condensation of pyruvate with a second molecule of pyruvate (valine pathway) or with α-ketobutyrate (isoleucine pathway). Catalyzes the condensation of its active intermediate with α-ketobutyrate or α-ketovalerate. nih.gov
Acetohydroxy acid isomeroreductase ilvC Involved in both valine and isoleucine biosynthesis. Acts on the product of the alternative AHAS reaction. nih.gov
Dihydroxyacid dehydratase ilvD Involved in both valine and isoleucine biosynthesis. Acts on the product of the alternative isomeroreductase reaction. nih.gov
Branched-chain amino acid aminotransferase Multiple Catalyzes the final transamination step to produce leucine, isoleucine, and valine. Catalyzes the final transamination step to produce β-methylnorleucine. nih.gov

The metabolic state of the microbial culture significantly influences the production of β-methylnorleucine. Conditions that lead to an accumulation of pyruvate and other precursors of the BCAA pathways can enhance the synthesis of this non-canonical amino acid. researchgate.netresearchgate.net

In large-scale fed-batch fermentations of E. coli, heterogeneities in the bioreactor can create zones of high glucose concentration and low dissolved oxygen. researchgate.netresearchgate.net This leads to overflow metabolism, characterized by the accumulation of pyruvate and mixed-acid fermentation products. researchgate.netresearchgate.net The excess pyruvate can then be channeled into the BCAA pathways, promoting the synthesis of β-methylnorleucine and other non-canonical amino acids. researchgate.netresearchgate.net

Furthermore, the nutritional environment of the culture medium plays a crucial role. The absence of certain amino acids in the culture medium, particularly when overproducing a recombinant protein, can lead to the synthesis of β-methylnorleucine in E. coli. nih.gov For example, the production of a leucine-rich recombinant protein can deplete the intracellular leucine pool, causing derepression of the leu operon and a subsequent increase in the flux through the BCAA pathways, ultimately leading to the synthesis of non-canonical amino acids. nih.govresearchgate.net Supplementation of the culture medium with specific trace elements like molybdenum, nickel, and selenium has been shown to reduce the accumulation of norleucine and norvaline during oxygen limitation, suggesting a potential strategy to control non-canonical amino acid synthesis. d-nb.info

Enzymatic Steps in Branched-Chain Amino Acid Pathway Divergence [2, 3, 5, 18]

Enzymatic Transformations and Catabolic Research in Biological Models

Research into the enzymatic transformations and catabolism of β-methylnorleucine is less extensive than that of its biosynthesis. As an antimetabolite, β-methylnorleucine can inhibit the growth of several bacteria. nih.gov This inhibitory effect suggests that it can interfere with normal metabolic processes, likely by competing with canonical amino acids for binding to enzymes or tRNA synthetases.

The catabolism of branched-chain amino acids typically involves two initial steps: transamination by branched-chain aminotransferases (BCATs) to form branched-chain α-keto acids (BCKAs), followed by oxidative decarboxylation by the branched-chain α-keto acid dehydrogenase (BCKDH) complex. mdpi.com It is plausible that β-methylnorleucine could be a substrate for these enzymes, initiating its degradation. However, the efficiency of these enzymes in processing β-methylnorleucine compared to their natural substrates is not well-documented.

In vitro studies have shown that some bacterial amino acid degradative enzymes exhibit a low-level ability to degrade norleucine, a structurally related non-canonical amino acid. google.com For example, phenylalanine dehydrogenase from certain species can degrade norleucine. google.com This suggests that similar enzymatic promiscuity might exist for the degradation of β-methylnorleucine.

Hypothesized Metabolic Intermediates and Cycles

The biosynthesis of β-methylnorleucine is hypothesized to proceed through a series of metabolic intermediates that are analogs of the intermediates in the canonical leucine and isoleucine pathways. Starting from the precursor α-ketobutyrate, the enzymes of the leucine biosynthetic pathway are thought to catalyze a sequential keto acid chain elongation. nih.gov

The proposed pathway likely involves the following hypothetical intermediates, paralleling the leucine biosynthetic pathway:

α-Ketobutyrate : The starting precursor. nih.gov

An α-hydroxy acid intermediate : Formed by the action of an enzyme analogous to α-isopropylmalate synthase on α-ketobutyrate.

A β-keto acid intermediate : Following the action of an enzyme analogous to α-isopropylmalate isomerase.

An α-keto acid precursor to β-methylnorleucine : Generated after dehydrogenation by an enzyme analogous to β-isopropylmalate dehydrogenase.

β-Methylnorleucine : The final product, formed by transamination of the α-keto acid precursor by a branched-chain amino acid aminotransferase.

This proposed sequence is based on the known promiscuity of the leu and ilv operon enzymes and the structural similarity of the intermediates to those in the canonical BCAA pathways. nih.govnih.gov

Mechanistic Studies of Beta Methylnorleucine Interactions in Biological Systems

Molecular Mechanisms of Misincorporation into Recombinant Proteins

The incorporation of non-standard amino acids like beta-methylnorleucine into proteins is a significant area of research, with implications for protein engineering and understanding translational fidelity. Reports have indicated that this compound can be inappropriately inserted into heterologous proteins in place of isoleucine. google.com This misincorporation can be influenced by cultivation conditions, with oscillating conditions potentially increasing the incorporation of non-canonical amino acids. ifgb.de

The fidelity of protein synthesis is highly dependent on the specificity of aminoacyl-tRNA synthetases (aaRSs), which are responsible for attaching the correct amino acid to its corresponding tRNA. researchgate.netnih.gov These enzymes exhibit a high degree of accuracy, often referred to as "superspecificity," through specific binding and activation of their cognate amino acids and, in many cases, a proofreading or editing mechanism. wikipedia.org

However, the structural similarity between this compound and natural amino acids like isoleucine can lead to misactivation by the corresponding aaRS. Isoleucyl-tRNA synthetase (IleRS) can mistakenly charge this compound onto tRNA. researchgate.net This promiscuity arises because the active site of the synthetase may accommodate the non-cognate amino acid. While many aaRSs have a post-transfer editing function to hydrolyze incorrectly charged tRNAs, high concentrations of the non-standard amino acid can saturate this editing mechanism, leading to its incorporation into proteins. researchgate.net The ability to engineer aaRSs with altered specificity is a key area of research for the deliberate incorporation of non-canonical amino acids into proteins. nih.govplos.org

Aminoacyl-tRNA SynthetaseCognate Amino AcidNon-Cognate SubstrateInteraction TypeReference
Isoleucyl-tRNA Synthetase (IleRS)IsoleucineThis compoundMis-acylation and subsequent editing researchgate.net
Leucyl-tRNA Synthetase (LeuRS)Leucine (B10760876)NorvalineMis-acylation and subsequent editing researchgate.net
Methionyl-tRNA Synthetase (MetRS)MethionineNorleucineMis-acylation and subsequent editing researchgate.net

The process of translation, where the genetic code on mRNA is read by the ribosome to synthesize proteins, relies on the accurate delivery of aminoacyl-tRNAs. Elongation factor Tu (EF-Tu) plays a crucial role in delivering these charged tRNAs to the ribosome. nih.gov The binding affinities between EF-Tu and various proteinogenic aminoacyl-tRNAs are remarkably uniform, ensuring that all standard amino acids can be incorporated into a growing peptide chain with similar efficiencies. nih.gov

However, non-proteinogenic aminoacyl-tRNAs, such as those carrying this compound, may exhibit weaker binding affinities to EF-Tu. nih.govresearchgate.net This can lead to less efficient incorporation into the nascent peptide chain, particularly when multiple non-standard amino acids are to be incorporated consecutively. nih.gov The reduced affinity can disrupt the fine-tuned kinetics of translation, potentially leading to inaccurate translation or the incorporation of an incorrect amino acid. researchgate.net

The incorporation of a non-standard amino acid like this compound can have significant consequences for the final three-dimensional structure and folding pathway of a protein. nih.gov The unique side chain of this compound can disrupt the native interactions that stabilize secondary structures like alpha-helices and beta-sheets.

The process of protein folding is a complex one, with multiple potential pathways leading to the final native conformation. nih.govnih.gov The introduction of a novel amino acid can alter these pathways, potentially leading to misfolded proteins, aggregation, or altered biological activity. The precise impact depends on the location and context of the substitution within the protein structure.

Translational Fidelity and Ribosomal Interactions [5, 15, 20]

Enzyme Recognition and Substrate Specificity Investigations

Enzymes often exhibit a high degree of substrate specificity, which is determined by the precise three-dimensional arrangement of amino acids in the active site. Studies on various enzymes, such as aminotransferases and dehydrogenases, have provided insights into the molecular basis of this specificity. google.comfrontiersin.orgnih.gov

The structural similarity of this compound to natural amino acids makes it a useful probe for investigating enzyme-substrate interactions. For instance, enzymes involved in amino acid metabolism, such as leucine dehydrogenase and other amino acid dehydrogenases, may exhibit some activity towards non-standard amino acids like this compound. google.com The study of how mutations in the active site affect the recognition and processing of such analogs can reveal key residues involved in determining substrate specificity. frontiersin.orgduke.edu

Molecular Recognition and Binding Studies with Biological Targets (e.g., Chemoreceptors)

Chemoreceptors are proteins that play a vital role in how organisms, particularly bacteria, sense and respond to chemical cues in their environment. asm.org In the foodborne pathogen Campylobacter jejuni, the chemoreceptor Tlp3 has been identified as a key sensor for hydrophobic amino acids, and its inactivation affects the bacterium's virulence. nih.govnih.gov

Through in vitro and in silico screening, this compound has been identified as a ligand that binds to the ligand-binding domain (LBD) of Tlp3, acting as an attractant. nih.govnih.gov X-ray crystallography has revealed the detailed molecular interactions between this compound and the Tlp3 LBD. rcsb.org These studies show that the hydrophobic side chain of this compound fits into a hydrophobic binding pocket, while its ammonium (B1175870) and carboxylate groups form conserved interactions with the protein. nih.govnih.gov This research provides a clear structural basis for the specific recognition of hydrophobic amino acids by this chemoreceptor.

Biological TargetLigandKey Interaction FeaturesFunctional OutcomeReference
Campylobacter jejuni Chemoreceptor Tlp3This compoundBinding to a hydrophobic pocket; conserved interactions with ammonium and carboxylate groups.Acts as an attractant, signaling through the chemoreceptor. nih.govnih.gov
Campylobacter jejuni Chemoreceptor Tlp3IsoleucineSimilar binding mode to this compound.Acts as an attractant. nih.govnih.gov
Campylobacter jejuni Chemoreceptor Tlp3LeucineSimilar binding mode to this compound.Acts as an attractant. nih.govnih.gov

Exploration of Antimetabolite Activity and Other Biological Roles at a Mechanistic Level

This compound has been identified as an antimetabolite produced by the bacterium Serratia marcescens. nih.gov An antimetabolite is a substance that interferes with the normal metabolic processes within a cell, typically by inhibiting an enzyme or by being incorporated into a macromolecule in place of a natural metabolite.

The antimetabolite activity of this compound stems from its ability to inhibit the growth of various bacteria in synthetic media. nih.gov This inhibitory effect is likely due to its interference with metabolic pathways involving structurally similar amino acids, such as isoleucine. By competing with these natural amino acids for binding to enzymes or for incorporation into proteins, this compound can disrupt essential cellular processes. Interestingly, it has also been investigated for its potential as a natural elicitor to induce resistance in plants against temperature stress and pathogens. mdpi.com

Advanced Analytical and Spectroscopic Characterization Techniques in Research

Chromatographic Methods for Separation, Purification, and Quantification (e.g., HPLC)

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of beta-methylnorleucine. Given that this compound is often found in complex biological matrices or as a mixture of diastereomers, chromatographic separation is essential.

Separation and Purification:

Reverse-phase HPLC (RP-HPLC) is frequently employed to separate this compound and its derivatives. For instance, in studies of recombinant proteins where this compound was misincorporated, RP-HPLC was used to detect and isolate variant peptides containing this amino acid. These peptides typically exhibit increased retention times compared to their canonical counterparts. nih.gov The separation of diastereomeric mixtures of this compound has also been achieved, which is a critical step for further stereochemical analysis. oup.com

The separation of enantiomers often requires chiral stationary phases (CSPs). csfarmacie.czsigmaaldrich.com Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, and macrocyclic glycopeptide-based CSPs, like those using teicoplanin, are effective for resolving amino acid enantiomers. sigmaaldrich.combrieflands.com The choice of mobile phase, often a mixture of a nonpolar solvent like hexane (B92381) and an alcohol modifier, is crucial for achieving optimal separation on these chiral columns. csfarmacie.czchromatographyonline.com

Quantification:

For quantitative analysis, HPLC is often coupled with sensitive detection methods. Pre-column derivatization with reagents like ortho-phthaldialdehyde (OPA) can produce highly fluorescent products, allowing for detection at very low levels (femtomole range) using a fluorescence detector. who.int This approach enables the precise quantification of amino acids in various samples. nih.gov A novel ultra-high performance liquid chromatography (UHPLC) method has been developed for the simultaneous detection and quantification of non-canonical amino acids, including norleucine and norvaline, which are structurally related to this compound. nih.gov This method, which uses pre-column derivatization and fluorescence detection, demonstrates excellent sensitivity with limits of detection in the picomole range. nih.gov

Table 1: HPLC Methods for Amino Acid Analysis

TechniqueStationary PhaseMobile Phase ExampleDetection MethodApplication
Reverse-Phase HPLCC18Acetonitrile/Water with 0.1% Formic Acid (gradient)UV, Mass SpectrometrySeparation of peptides containing this compound. nih.gov
Chiral HPLCPolysaccharide-based (e.g., Amylose tris(3,5-dimethylphenylcarbamate))n-hexane/ethanol/diethylamineUV, Circular DichroismEnantioseparation of amino acids and other chiral compounds. brieflands.com
Chiral HPLCMacrocyclic Glycopeptide (e.g., Teicoplanin)Methanol/WaterMass SpectrometryDirect analysis of underivatized amino acid enantiomers. sigmaaldrich.com
UHPLCSub-2 µm C18Acetonitrile/Buffer (gradient)Fluorescence (with OPA derivatization)Quantification of canonical and non-canonical amino acids. nih.gov

Mass Spectrometry for Structural Elucidation and Quantification of Derivatives

Mass spectrometry (MS) is an indispensable tool for the structural elucidation and quantification of this compound and its derivatives. pharmaknowledgeforum.com It provides precise mass information, which is fundamental to identifying the compound and its variants.

High-resolution mass spectrometry (HRMS) is particularly powerful for determining the elemental composition of a molecule. pharmaknowledgeforum.com When investigating the misincorporation of amino acids into recombinant proteins, MS and tandem MS (MS/MS) are used to identify and locate the modification within the protein sequence. nih.govresearchgate.net For example, the presence of this compound in a recombinant hirudin analog was confirmed by identifying peptides with a mass increase corresponding to the substitution of an isoleucine with this compound. nih.gov

Liquid chromatography-mass spectrometry (LC-MS) combines the separation power of HPLC with the detection capabilities of MS. nih.gov This hyphenated technique is highly effective for analyzing complex mixtures and quantifying specific components. nih.gov In studies of recombinant protein variants, LC-MS/MS can detect and quantify sequence variants, including those resulting from the incorporation of non-canonical amino acids, with high sensitivity. nih.gov The fragmentation patterns observed in the MS/MS spectra provide definitive structural information about the modified peptides.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment and Conformational Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary technique for determining the three-dimensional structure of molecules in solution, including the relative stereochemistry and conformational preferences of this compound. oup.comuzh.ch

Stereochemical Assignment:

¹H NMR spectroscopy can be used to distinguish between diastereomers of beta-methyl-substituted amino acids. oup.com The relative configurations of the α- and β-carbons can be assigned by analyzing the coupling constants and chemical shifts of the protons. oup.comnih.gov For instance, the Karplus equation, which relates the vicinal coupling constant to the dihedral angle, can be applied to aid in the stereochemical assignment. oup.com

Conformational Analysis:

Two-dimensional (2D) NMR techniques, such as COSY, TOCSY, and NOESY, provide detailed information about the conformation of peptides and proteins containing this compound. uzh.chnih.gov NOESY experiments are particularly useful as they detect through-space interactions between protons, providing distance restraints that are used in structure calculations. uzh.ch Chemical shift deviations from random coil values can indicate the presence of stable secondary structures like β-sheets or turns. nih.govresearchgate.net In cases where molecules exist as multiple conformers in solution, advanced NMR techniques can be used to identify and characterize these different states. arxiv.orgdtu.dk

Table 2: NMR Parameters for Structural Analysis

NMR ParameterInformation ProvidedApplication to this compound
Chemical Shift (δ)Electronic environment of the nucleus.Distinguishing diastereomers and identifying conformational changes. oup.comnih.gov
Coupling Constant (J)Connectivity and dihedral angles between nuclei.Determining the relative stereochemistry of the α- and β-carbons. oup.comnih.gov
Nuclear Overhauser Effect (NOE)Through-space proximity of nuclei (<5 Å).Defining the three-dimensional structure and conformation in peptides. uzh.ch

X-ray Crystallography for Ligand-Protein Complex Structural Determination

X-ray crystallography provides high-resolution, three-dimensional structures of molecules in their crystalline state. piazza.comtheseus.fi This technique is particularly valuable for visualizing the precise interactions between a ligand, such as this compound, and its protein target.

In a study of the Campylobacter jejuni chemoreceptor Tlp3, the crystal structure of its ligand-binding domain (LBD) was determined in complex with several amino acids, including this compound. ebi.ac.ukresearchgate.netnih.govnih.gov This analysis revealed that this compound binds within a hydrophobic pocket of the protein. researchgate.netnih.gov The crystallographic data showed the specific protein residues that interact with the ammonium (B1175870) and carboxylate groups of the amino acid ligand, which are conserved interactions for this class of chemoreceptors. researchgate.netnih.gov Such detailed structural information is crucial for understanding the molecular basis of ligand recognition and specificity. nih.govnih.govdntb.gov.ua The process involves crystallizing the protein-ligand complex and then analyzing the diffraction pattern produced when the crystal is exposed to an X-ray beam. theseus.figoogle.com

Computational and Theoretical Investigations of Beta Methylnorleucine

Molecular Dynamics Simulations for Conformational Analysis and Ligand Binding

Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. nih.govbiorxiv.org By simulating the interactions within a system, MD can reveal the conformational landscape of a molecule like beta-methylnorleucine and how it behaves when binding to a biological target. nih.govbiorxiv.orgmdpi.com

Researchers have employed MD simulations to explore the conformational changes in proteins upon ligand binding. mdpi.com For instance, simulations can track the stability of different structural elements, such as helices and loops, and identify which regions of a protein become more or less flexible when a ligand is present. nih.gov This type of analysis is valuable for understanding how the binding of a small molecule can induce functional changes in a protein. In the context of this compound, MD simulations could be used to understand how its specific stereochemistry and branched structure influence its interaction with and the conformational state of a receptor. mdpi.com

The process often involves setting up a system with the protein and ligand in a simulated aqueous environment and then running the simulation for a duration sufficient to observe relevant molecular motions, which can range from nanoseconds to microseconds. nih.govmdpi.com The resulting trajectories provide a detailed movie of the molecular interactions, allowing for the analysis of conformational ensembles and the identification of stable and transient states. biorxiv.org

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

For a molecule like this compound, quantum chemical calculations can be used to determine properties such as its partial atomic charges, electrostatic potential, and the energies of its frontier molecular orbitals (HOMO and LUMO). This information is critical for predicting how it will interact with other molecules, including biological receptors. For example, understanding the electronic structure can help rationalize the types of non-covalent interactions (e.g., hydrogen bonds, van der Waals forces) that this compound can form.

Recent advancements have integrated quantum chemistry with machine learning to enhance the prediction of chemical reactivity with greater accuracy and generalizability. arxiv.org Such hybrid models can learn from quantum mechanical data to predict reaction outcomes, which could be applied to understand the metabolic fate or potential chemical modifications of this compound. arxiv.orgnumberanalytics.com

Molecular Docking and Binding Affinity Predictions with Biomolecular Receptors

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. jscimedcentral.com It is widely used in drug discovery to screen virtual libraries of compounds and to predict how a ligand, such as this compound, might bind to a protein's active site. mdpi.comjscimedcentral.com

In a study investigating the chemoreceptor Tlp3 from Campylobacter jejuni, in silico screening via molecular docking was used to identify potential ligands from a large library of L-isoleucine analogues. mdpi.com this compound was identified as one of the top candidates based on its predicted free energy of binding. The docking protocol involved using a flexible ligand and a rigid receptor model, a common approach in virtual screening. mdpi.comschrodinger.com The accuracy of the docking was first validated by re-docking the known ligand, isoleucine, and comparing the predicted pose to the experimentally determined one. mdpi.com

The results from such docking studies can provide a structural hypothesis for how a ligand interacts with its receptor, highlighting key amino acid residues involved in the binding. mdpi.com For this compound, docking simulations revealed that its longer side chain is flipped to the outside of the binding pocket of Tlp3, which explains its reduced binding affinity compared to smaller amino acids. mdpi.com

Below is a table summarizing the results of an in silico screening that identified this compound as a potential ligand for the Tlp3 ligand-binding domain.

CompoundPredicted Free Energy of Binding (kcal/mol)
4-methyl-L-isoleucineData not available in source
beta-Methyl-L-norleucine Data not available in source
3-methyl-L-isoleucineData not available in source
Table 1: Top L-isoleucine analogues identified as potential Tlp3 ligands through in silico screening. mdpi.com

Computational Approaches to Structure-Activity Relationship (SAR) Modeling

Structure-Activity Relationship (SAR) studies aim to understand how the chemical structure of a compound influences its biological activity. creative-peptides.comresearchgate.net Computational SAR modeling, often referred to as Quantitative Structure-Activity Relationship (QSAR) modeling, uses statistical methods to build mathematical models that correlate chemical structure with activity. creative-peptides.com

These models can be used to predict the activity of new, untested compounds and to guide the design of molecules with improved properties. collaborativedrug.com The process involves generating a set of molecular descriptors for a series of compounds with known activities. These descriptors can encode various aspects of the molecular structure, such as size, shape, hydrophobicity, and electronic properties. creative-peptides.com

In the context of this compound, a SAR study on the Tlp3 chemoreceptor provided insights into how the length and branching of the amino acid side chain affect binding affinity. mdpi.com The study showed that increasing the length of the linear carbon chain up to five atoms generally increases binding affinity. However, chains longer than five atoms, as in the case of this compound, lead to a decrease in affinity. mdpi.com This type of analysis, which can be quantified through QSAR models, is crucial for understanding the molecular features recognized by the receptor and for designing novel ligands with desired binding characteristics. mdpi.comcreative-peptides.com

The following table presents binding affinity data for various ligands of the Tlp3 chemoreceptor, illustrating the structure-activity relationship.

LigandDissociation Constant (Kd) in µM
L-alanine~5000
L-valine405
α-amino-N-valeric acid168
β-methylnorleucine 294
Table 2: Binding affinities of selected hydrophobic amino acids to the Tlp3 chemoreceptor, demonstrating the structure-activity relationship. mdpi.com

Applications of Beta Methylnorleucine As a Research Tool and Probe

Utility in Probing Amino Acid Metabolism and Transport Systems

Beta-methylnorleucine's structural similarity to canonical amino acids like leucine (B10760876) and isoleucine makes it an effective probe for investigating amino acid metabolism and transport. ontosight.ai As an antimetabolite, it can interfere with normal metabolic pathways, providing researchers with insights into these complex processes. nih.gov

One key application is the study of amino acid transport systems. This compound can act as an inhibitor for certain transporters, allowing for the characterization of their function and specificity. ontosight.ai For example, it has been used in studies of the Campylobacter jejuni chemoreceptor Tlp3, which is involved in sensing hydrophobic amino acids. Research showed that while this compound binds to the receptor, the affinity is lower than for amino acids with an optimal carbon chain length, providing a structural rationale for the receptor's specificity. mdpi.com

Its synthesis by bacteria like Serratia marcescens and recombinant Escherichia coli, particularly under conditions of nutrient limitation, highlights its connection to the branched-chain amino acid (BCAA) biosynthetic pathway. nih.govmdpi.comnih.gov Studies have shown that a lack of nutrient amino acids in culture media can trigger the synthesis of this compound, which is subsequently activated by isoleucyl-tRNA synthetase and incorporated into proteins in place of isoleucine. nih.gov This phenomenon itself provides a tool to study the dynamics of amino acid metabolism and the promiscuity of cellular machinery under stress conditions. oulu.fi

Design of Peptide-Based Modulators and Analogs for Biochemical Research

The incorporation of non-canonical amino acids like this compound is a key strategy in peptide and protein engineering. These modified molecules can serve as powerful tools for biochemical research, offering altered stability, binding affinity, and biological activity compared to their natural counterparts. The design of such peptide-based modulators often involves replacing natural amino acids to fine-tune the peptide's function. frontiersin.orggoogle.com

This compound has been explicitly used as an L-isoleucine analog in structure-activity relationship (SAR) studies. In research on the Tlp3 chemoreceptor, it was one of three analogs selected from a virtual library of nearly 2,600 compounds to probe the ligand-binding domain. mdpi.com Biophysical and structural analysis of its interaction with the receptor helped to elucidate the specific requirements for ligand recognition. mdpi.com Such studies are fundamental to designing peptides with specific agonist or antagonist properties. frontiersin.org The ability to create peptides with tailored functions is crucial for developing research probes and potential therapeutic leads. nih.govbiorxiv.org

Strategies for Preventing Non-Canonical Amino Acid Incorporation in Recombinant Protein Production

A significant challenge in the biopharmaceutical industry is the uncontrolled misincorporation of non-canonical amino acids (ncAAs) such as this compound during the production of recombinant proteins in hosts like E. coli. nih.govresearchgate.net This misincorporation, where this compound can substitute for isoleucine, arises from the promiscuity of enzymes like isoleucyl-tRNA synthetase (ileRS). nih.govnih.govresearchgate.net The resulting protein heterogeneity can compromise the product's quality, biological activity, and safety, making it a critical issue to address. nih.govresearchgate.net Several strategies have been developed to minimize or prevent this phenomenon. researchgate.net

Modifying the genetic makeup of the production host is a primary strategy to curb the synthesis of this compound and other ncAAs. nih.govresearchgate.net These approaches target the biosynthetic pathways responsible for producing these undesirable molecules.

Key genetic strategies include:

Gene Knockouts: Deleting genes within the BCAA biosynthetic pathway has been explored to halt the production of precursors for ncAAs. researchgate.netgoogle.com For instance, inactivating the ilvA gene, which encodes threonine deaminase, prevents the formation of 2-ketobutyrate, a key precursor. However, this renders the strain an isoleucine auxotroph, requiring supplementation of the growth medium. google.com

Tunable Gene Expression: A more sophisticated approach involves creating strains with tunable expression of key biosynthetic genes. nih.govresearchgate.netresearchgate.net In one study, several E. coli K-12 strains were engineered with tunable expression of genes like leuA, ilvA, ilvC, ilvIH, ilvBN, and ilvGM. nih.govresearchgate.net Results showed that up-regulating ilvIH and ilvGM was most effective at reducing norvaline and norleucine misincorporation. Interestingly, this compound levels were not significantly affected, suggesting it may be synthesized via an alternative or less understood pathway under those conditions. nih.gov

Co-expression of Degrading Enzymes: An alternative to blocking synthesis is to enhance the degradation of ncAAs. This can be achieved by the co-expression or enhanced expression of enzymes like glutamate (B1630785) dehydrogenase, which can break down non-standard amino acids. google.com

Host Strain Selection: The choice of the host strain itself is crucial. Studies have shown that the biosynthesis of ncAAs can be strain-specific. For example, expressing the same recombinant protein in E. coli BL21(DE3) instead of E. coli K-12 resulted in significantly minimized norleucine and norvaline biosynthesis. researchgate.net

Table 1: Summary of Genetic Engineering Strategies to Reduce ncAA Misincorporation

StrategyTarget Gene(s)/ComponentMechanismOutcome/ObservationReferences
Gene Knockout ilvA (threonine deaminase)Blocks synthesis of 2-ketobutyrate, a precursor for isoleucine and ncAAs.Reduces ncAA biosynthesis but creates isoleucine auxotrophy. google.com
Tunable Expression ilvIH, ilvGMUpregulation of these acetohydroxy acid synthase isozymes.Reduced norvaline and norleucine misincorporation. nih.govresearchgate.net
Tunable Expression leuA, ilvBNDownregulation of α-isopropylmalate synthase and acetohydroxy acid synthase isozyme I.Triggered a reduction in norvaline and norleucine accumulation. nih.govresearchgate.net
Enzyme Co-expression Glutamate DehydrogenaseEnhanced degradation of ncAAs.Provides a method to eliminate ncAAs without creating auxotrophy. google.com
Host Selection E. coli BL21(DE3) vs. K-12Different genetic backgrounds have varying tendencies for ncAA biosynthesis.BL21(DE3) showed significantly lower biosynthesis of norleucine and norvaline compared to K-12. researchgate.net

In addition to genetic strategies, optimizing the conditions of the fermentation process is a critical tool for controlling ncAA levels. researchgate.net The synthesis of these amino acids is often triggered by specific metabolic states, such as overflow metabolism caused by high glucose concentrations or oxygen limitation in large-scale fermenters. researchgate.netresearchgate.net

Key fermentation strategies include:

Nutrient Supplementation: A direct method to compete with ncAA incorporation is to supplement the fermentation medium with the corresponding canonical amino acids. researchgate.net Adding isoleucine can reduce the chances of the promiscuous isoleucyl-tRNA synthetase activating this compound. google.com The absence of sufficient nutrient amino acids in the culture medium has been directly linked to the synthesis of this compound. nih.gov

Fed-Batch Process Control: The feeding strategy can be optimized to avoid conditions that promote ncAA synthesis, such as pyruvate (B1213749) accumulation. researchgate.netresearchgate.net Maintaining glucose-limiting conditions during fed-batch cultivation is a common approach. nih.gov

Trace Element Addition: The accumulation of ncAAs can be linked to anaerobic metabolic pathways. Supplementing the medium with trace elements like molybdenum, nickel, and selenium, which are essential cofactors for enzymes in anaerobic pyruvate metabolism (e.g., formate (B1220265) hydrogen lyase complex), has been shown to reduce the accumulation of norleucine and norvaline under oxygen-limiting conditions. researchgate.net

Table 2: Fermentation Strategies to Minimize ncAA Misincorporation

StrategyParameterMechanismOutcome/ObservationReferences
Nutrient Feed Supplementation with canonical amino acids (e.g., Isoleucine)Competes with ncAA for activation by aminoacyl-tRNA synthetases.Reduces misincorporation of the corresponding ncAA. nih.govresearchgate.netgoogle.com
Process Control Optimized fed-batch strategyAvoids overflow metabolism and accumulation of ncAA precursors like pyruvate.Minimizes the metabolic trigger for ncAA biosynthesis. researchgate.netresearchgate.net
Medium Composition Addition of trace elements (Mo, Ni, Se)Supports key enzymes in anaerobic metabolism, potentially diverting flux from ncAA synthesis.Reduced norleucine and norvaline accumulation during oxygen limitation. researchgate.net
Medium Design Appropriate medium and feed compositionFulfills microbial growth requirements and minimizes metabolic stress.Improved product quality by reducing undesirable byproduct synthesis. researchgate.netnih.gov

Genetic Engineering of Host Strains for Reduced Biosynthesis [3, 5, 9, 13]

Development of Chemical Biology Approaches Using this compound

Chemical biology utilizes chemical principles and tools to study and manipulate biological systems. frontiersin.orgepfl.ch this compound, as a non-canonical amino acid, is itself a chemical tool that fits squarely within this discipline. Its application in probing metabolic pathways and designing peptide modulators are prime examples of chemical biology in action.

The ability to distinguish between closely related substrates, as demonstrated in the study of the Tlp3 chemoreceptor with this compound, is a classic chemical biology approach to understanding structure-function relationships in proteins. mdpi.com By introducing a subtle chemical modification (the beta-methyl group), researchers can dissect the molecular interactions that govern biological recognition.

Furthermore, the field of chemical biology seeks to expand the genetic code to allow for the site-specific incorporation of non-canonical amino acids into proteins. nih.gov While the misincorporation of this compound during recombinant protein production is currently an uncontrolled problem, future chemical biology approaches could harness this capability. By developing an orthogonal tRNA/aminoacyl-tRNA synthetase pair specific for this compound, it would be possible to intentionally and precisely place it at any desired position within a protein. This would open up new avenues for creating novel protein structures and functions, engineering proteins with enhanced stability, or introducing unique chemical handles for bioconjugation.

Future Directions and Emerging Research Perspectives

Identification of Novel Biosynthetic and Degradative Pathways

While the primary synthesis route of beta-methylnorleucine is linked to the promiscuity of existing amino acid pathways, a complete picture of its metabolic lifecycle remains an active area of investigation.

Biosynthesis: The principal known source of this compound in industrial settings is as a metabolic by-product in microorganisms like Escherichia coli. nih.govresearchgate.net Its synthesis is not the result of a dedicated pathway but rather an off-shoot of the canonical branched-chain amino acid (BCAA) pathway. nih.govresearchgate.net Key findings indicate:

Enzyme Promiscuity: Enzymes within the leucine (B10760876) (leu) and isoleucine/valine (ilv) operons, which normally synthesize leucine, valine, and isoleucine, exhibit low substrate specificity. nih.govnih.gov

Precursor Molecules: The synthesis proceeds from α-ketovalerate, an intermediate that can be acted upon by enzymes of the isoleucine/valine biosynthetic pathway. mdpi.com It can also arise from the direct chain elongation of pyruvate (B1213749). nih.govnih.gov

Organismal Sources: Beyond E. coli, this compound production has been noted in Serratia marcescens, particularly in mutant strains supplied with norvaline. mdpi.comdntb.gov.ua More recently, it has been identified as a naturally occurring endogenous product in some filamentous fungi, such as Alternaria sp. and the rice blast fungus Magnaporthe oryzae, which can produce it without exogenous precursors. mdpi.com

Degradation: Research into the specific degradative pathways for this compound is less developed than for its biosynthesis. However, based on studies of structurally similar non-standard amino acids like norleucine and norvaline, the primary catabolic route is believed to be oxidative deamination. google.com This process removes the amino group and converts the amino acid into its corresponding α-keto acid. google.com Several enzyme classes are considered potential candidates for this role:

Amino Acid Dehydrogenases: Enzymes such as leucine dehydrogenase, valine dehydrogenase, and phenylalanine dehydrogenase have shown activity in degrading norleucine and norvaline and are expected to act on this compound as well. google.com

Aminotransferases and Oxidases: Other potential contributors to its degradation include various aminotransferases (transaminases) and amino acid oxidases. google.com

Future research will likely focus on identifying and characterizing the specific enzymes and genetic regulatory networks that control these pathways in different organisms. This could lead to the discovery of novel enzymes with potential for bioremediation or biocatalysis.

Table 1: Key Enzymes and Precursors in this compound Biosynthesis
Enzyme/OperonCanonical FunctionRole in β-MeNle SynthesisKey Precursor(s)
leuABCD (Leucine Operon)Catalyzes leucine synthesis from α-ketoisovalerate.Performs keto acid chain elongation from pyruvate, generating α-ketovalerate. nih.govnih.govPyruvate, α-ketobutyrate
ilv Operon Enzymes (e.g., AHAS, IlvC, IlvD)Catalyzes steps in isoleucine and valine synthesis.Acts on α-ketovalerate to produce this compound. nih.govmdpi.comα-Ketovalerate

Advancements in Targeted Protein Engineering Utilizing or Avoiding this compound

The presence of this compound presents both a challenge and a potential opportunity in the field of protein engineering.

Utilizing this compound: The site-specific incorporation of non-canonical amino acids (ncAAs) into proteins is a powerful tool for creating novel functionalities. frontiersin.orgmdpi.com This is typically achieved through genetic code expansion, which involves creating an orthogonal aminoacyl-tRNA synthetase (aaRS) and tRNA pair that uniquely recognizes a reassigned codon (e.g., the amber stop codon). nih.gov While this technology could theoretically be applied to intentionally insert this compound to probe protein structure or create new functions, its application is not widely reported. The primary focus of current research is on its avoidance due to its uncontrolled misincorporation.

Avoiding this compound: The accidental incorporation of this compound in place of isoleucine is a significant concern in the manufacturing of therapeutic proteins, as it can lead to product heterogeneity and potentially altered efficacy or immunogenicity. nih.govresearchgate.net This misincorporation is due to the isoleucyl-tRNA synthetase (ileRS) failing to distinguish between isoleucine and the structurally similar this compound. nih.govnih.gov Emerging research focuses on several strategies to mitigate this issue:

Protein Engineering of Synthetases: One approach involves engineering the ileRS enzyme to increase its specificity for isoleucine, thereby preventing it from activating and attaching this compound to the tRNA. nih.gov

Metabolic Pathway Engineering: By manipulating the expression of genes in the BCAA pathway, the biosynthesis of this compound can be suppressed. For instance, studies have shown that up-regulating the expression of ilvIH and ilvGM in E. coli can significantly reduce its accumulation. nih.govresearchgate.net

Enhanced Degradation: A complementary strategy involves the co-expression of enzymes that can specifically degrade this compound, thereby removing it from the intracellular pool before it can be incorporated into proteins. researchgate.netgoogle.com

Process Optimization: The choice of microbial host strain and fermentation conditions plays a crucial role. E. coli BL21 strains appear less prone to this issue than K12 strains, and optimizing fermentation processes to prevent conditions like oxygen limitation and pyruvate overflow can also reduce its synthesis. researchgate.netnih.govresearchgate.net

Table 2: Emerging Strategies to Avoid Misincorporation of this compound
StrategyPrincipleResearch Focus
Synthetase EngineeringIncrease the substrate specificity of isoleucyl-tRNA synthetase (ileRS) for isoleucine.Modifying the active site of ileRS to better discriminate against this compound. nih.gov
Metabolic EngineeringReduce the biosynthesis of this compound by altering metabolic fluxes.Tunable expression of BCAA pathway genes (e.g., ilvIH, ilvGM) to redirect metabolism away from non-canonical products. nih.govresearchgate.net
Enhanced DegradationRemove this compound from the cell by introducing or up-regulating a degradative enzyme.Co-expression of broad-specificity amino acid dehydrogenases or oxidases. researchgate.netgoogle.com
Process OptimizationControl cultivation conditions to disfavor the synthesis pathway.Selecting appropriate host strains (E. coli BL21 vs. K12) and optimizing fed-batch strategies to avoid pyruvate accumulation. researchgate.netnih.gov

Development of Advanced Analytical Methodologies for Trace Detection

The ability to detect and quantify trace amounts of this compound is critical for quality control in biopharmaceuticals and for fundamental research. Methodologies are advancing in both sensitivity and application.

Chromatographic Techniques: The initial identification of this compound in recombinant proteins was accomplished using reverse-phase high-performance liquid chromatography (RP-HPLC), where it was observed as a distinct peak with a shifted retention time compared to the native protein. nih.gov Medium-pressure liquid chromatography (MPLC) has also been used for its isolation from fungal extracts. mdpi.com Future work will likely involve the development of more sensitive and rapid ultra-high performance liquid chromatography (UHPLC) methods coupled with mass spectrometry (MS) for absolute quantification. researchgate.net

Bioorthogonal Tagging: While not used for detecting endogenous this compound, techniques like Bioorthogonal Non-Canonical Amino Acid Tagging (BONCAT) and Fluorescent Non-Canonical Amino Acid Tagging (FUNCAT) represent the cutting edge of ncAA detection. nih.govprotocols.io These methods involve feeding cells an engineered amino acid analogue containing an azide (B81097) or alkyne group. This tag can then be "clicked" to a fluorescent or biotin (B1667282) probe, allowing for the sensitive visualization and purification of newly synthesized proteins. nih.govmpg.de Adapting such a concept could one day enable highly specific in-situ detection.

Spectroscopic Probes: The site-specific incorporation of ncAAs that act as vibrational probes, such as those with nitrile groups, allows for the study of protein dynamics using techniques like FTIR spectroscopy. biorxiv.org This highlights an advanced analytical application where an ncAA provides detailed structural information, a paradigm that could be explored for this compound if specific research questions warrant it.

Integration with Systems Biology for Comprehensive Metabolic Understanding

A holistic understanding of this compound metabolism requires moving beyond single-gene or single-enzyme studies to a systems-level perspective. This integration aims to create predictive models of how cellular networks respond to genetic and environmental changes.

Metabolic Flux Analysis: By modeling the flow of metabolites through the central carbon and amino acid biosynthetic pathways, researchers can pinpoint the conditions that lead to flux towards this compound synthesis. This is particularly relevant for understanding its formation under industrial fermentation conditions, which often involve metabolic stress from high glucose feeds and oxygen limitation. nih.govnih.govresearchgate.net

Comparative Genomics and Transcriptomics: Comparing host strains like E. coli K12 and BL21, which show different propensities for producing this compound, can reveal the genetic and regulatory differences responsible. nih.gov Such studies have pointed to variations in carbon transport and the regulation of amino acid synthesis as key factors.

Tunable Genetic Systems: The development of strains with tunable expression of key metabolic genes (e.g., ilvA, leuA, ilvGM) allows for systematic perturbation of the metabolic network. nih.govresearchgate.net By measuring the resulting changes in this compound levels, researchers can build and validate comprehensive models of its synthesis, providing a powerful tool for rationally designing strains and processes that minimize its production. researchgate.net

This systems-level approach is crucial for translating fundamental knowledge of this compound metabolism into robust, industrial-scale solutions for producing high-quality recombinant proteins.

Q & A

Q. How should researchers address reproducibility challenges when replicating this compound’s reported effects in novel cell lines?

  • Methodological Answer : Pre-screen cell lines for transporter expression (e.g., qPCR for LAT1). Include internal controls (e.g., radiolabeled leucine uptake assays) and validate findings with CRISPR-Cas9 knockouts. Publish detailed protocols in supplementary materials, including buffer compositions and incubation times .

Notes for Implementation

  • Referencing : Follow journal-specific guidelines (e.g., Beilstein Journal of Organic Chemistry) for experimental detail disclosure and supporting information .
  • Data Contradictions : Apply systematic reviews (PRISMA guidelines) to contextualize conflicting results, emphasizing methodological heterogeneity .
  • Ethical Compliance : Document institutional review board approvals for in vivo work, aligning with international standards (e.g., OECD Guidelines) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.